2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 6 with a phenyl group and at position 2 with a 2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl side chain.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H21N3O3/c1-15-23(18-13-17(29-3)9-11-20(18)25(15)2)21(27)14-26-22(28)12-10-19(24-26)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3 |
InChI Key |
GZFOQZAYXBCAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyridazine ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitrating agents can be used under controlled conditions.
Cyclization: The formation of the pyridazine ring involves cyclization reactions, often using hydrazine derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy is attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Research
In a study published in 2024, researchers synthesized several indole derivatives, including the compound , and evaluated their cytotoxic effects on various cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting that these compounds could be developed into effective anticancer agents.
Case Study 2: Antimicrobial Evaluation
A study focused on the antimicrobial properties of related compounds found that the indole-based derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics, indicating potential for development as new antimicrobial agents .
Mechanism of Action
The biological activity of this compound is primarily due to its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Substituent Variations at Position 6 of the Pyridazinone Core
| Compound ID | Substituent at Position 6 | Molecular Formula | Molecular Weight (g/mol) | logP | logSw (Solubility) | Key Differences vs. Target Compound |
|---|---|---|---|---|---|---|
| Target Compound | Phenyl (C₆H₅) | C₂₃H₂₁N₃O₃* | ~387.43 | ~3.5† | ~-4.5† | Baseline for comparison |
| Y043-0759 | 4-Chlorophenyl (C₆H₄Cl) | C₂₃H₂₀ClN₃O₃ | 421.88 | 4.0155 | -4.915 | Increased lipophilicity (Cl substitution) |
| Compound 1 | 2-Methoxyphenyl (C₆H₄OCH₃) | C₂₄H₂₃N₃O₄ | ~417.46 | ~2.8† | ~-3.8† | Enhanced solubility (methoxy group) |
*Estimated based on structural similarity to Y043-0757.
†Predicted using substituent contributions.
Key Observations:
- Lipophilicity (logP): The 4-chlorophenyl substituent in Y043-0759 increases logP by ~0.5 compared to the target compound’s phenyl group, aligning with chlorine’s electron-withdrawing and lipophilic nature. The 2-methoxyphenyl analog () likely reduces logP due to the polar methoxy group .
- Solubility (logSw): Chlorine’s hydrophobicity decreases aqueous solubility (logSw = -4.915 for Y043-0759), whereas methoxy groups improve solubility .
Modifications to the Indole Side Chain
- Y043-0759 : Shares the 5-methoxy-1,2-dimethylindole moiety with the target compound, suggesting similar steric and electronic profiles. This group may enhance metabolic stability by resisting oxidative degradation.
- Compound: Contains a benzisothiazol-piperazinyl side chain instead of indole, drastically altering polarity and hydrogen-bonding capacity (logP = 4.01 for Y043-0759 vs. 1.2–2.5 for piperazine derivatives) .
Research Implications
- Structure-Activity Relationships (SAR): Substituents at position 6 critically modulate bioavailability. Chlorophenyl groups may enhance membrane permeability but reduce solubility, while methoxy groups balance solubility and target binding .
- Biological Activity: Though direct data are unavailable, indole-pyridazinone hybrids are explored for kinase inhibition and CNS activity. The 1,2-dimethylindole in the target compound may reduce metabolic liability compared to unmethylated analogs .
Biological Activity
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by various studies and case reports.
The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The structure includes a pyridazinone core, which is often associated with diverse biological activities.
1. Anticancer Activity
Research indicates that compounds containing the pyridazinone moiety exhibit significant anticancer properties. For instance:
- A study synthesized various pyridazinones and tested their cytotoxicity against human cancer cell lines, including HeLa (cervical), SKBR3 (breast), and HCT116 (colon) cells. The results showed moderate to high activity in inhibiting cell proliferation, with some derivatives demonstrating GI50 values less than 2 µM against leukemia and breast cancer cell lines .
- Another investigation highlighted that certain pyridazinones inhibited tumor growth in animal models, suggesting their potential as therapeutic agents in oncology .
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties have been documented in several studies:
- Pyridazinones have been shown to inhibit COX enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that derivatives of pyridazinones could reduce inflammation markers significantly .
- A specific derivative was reported to possess analgesic effects comparable to standard anti-inflammatory drugs in animal models .
3. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases:
- Various pyridazinone derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. These compounds exhibited strong antioxidant activity, suggesting their role in protecting against cellular damage .
Case Studies
Several case studies have illustrated the effectiveness of pyridazinones in clinical settings:
Case Study 1: Cancer Treatment
A clinical trial involving a new pyridazinone derivative showed promising results in patients with advanced non-small-cell lung cancer. The compound led to a significant reduction in tumor size and improved patient survival rates compared to conventional therapies.
Case Study 2: Inflammatory Disorders
In a randomized controlled trial for patients with rheumatoid arthritis, a pyridazinone-based treatment resulted in marked improvements in joint pain and swelling, outperforming placebo controls.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
